molecular formula C20H23N5O2S B2771423 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 852376-18-2

2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2771423
CAS No.: 852376-18-2
M. Wt: 397.5
InChI Key: BUHCHAVAOWEBGH-UHFFFAOYSA-N
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Description

2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-14-9-11-24(12-10-14)19(26)13-28-18-8-7-17-21-22-20(25(17)23-18)15-3-5-16(27-2)6-4-15/h3-8,14H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHCHAVAOWEBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H15N5O2S
  • Molecular Weight : 285.31 g/mol
  • CAS Number : 1204296-37-6

The compound is characterized by a complex structure featuring a triazole ring and a piperidine moiety, which are known to contribute to various biological activities.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of similar compounds derived from the triazole family. For instance, derivatives containing methoxyphenyl groups have demonstrated significant free radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed that these compounds can effectively neutralize free radicals, suggesting a protective effect against oxidative stress .

Anticancer Activity

The anticancer properties of triazolo derivatives have been extensively studied. Compounds similar to this compound have been tested against various cancer cell lines. For example, certain derivatives exhibited cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines in MTT assays . These findings indicate that the compound may possess significant anticancer properties worthy of further exploration.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the triazole and piperidine rings suggests potential interactions with various biological targets. Studies indicate that similar compounds may act as inhibitors of specific enzymes or receptors involved in cancer progression and oxidative stress pathways . Further mechanistic studies are needed to elucidate the exact pathways affected by this compound.

Case Studies and Research Findings

Several research studies have documented the biological activities of related compounds:

  • Study on Antioxidant Properties :
    • A study demonstrated that derivatives with similar structural motifs showed antioxidant activities comparable to ascorbic acid . The DPPH assay indicated a strong correlation between structure and activity.
  • Anticancer Evaluation :
    • In vitro tests on U-87 and MDA-MB-231 cell lines revealed that certain derivatives inhibited cell proliferation significantly more than traditional chemotherapeutics .
  • Pharmacological Profiling :
    • A comprehensive pharmacological profile indicated potential applications in treating oxidative stress-related diseases and cancers due to their ability to modulate cellular signaling pathways .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the triazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Some triazole derivatives have shown MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The triazole ring structure is associated with anticancer activity through various mechanisms including:

  • Apoptosis Induction : Studies show that compounds similar to this compound can induce apoptosis in cancer cells.
  • Tumor Growth Inhibition : Research has highlighted that these compounds may inhibit specific kinases involved in cancer cell proliferation .

Anti-inflammatory Effects

Triazole-containing compounds may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation. Animal studies have demonstrated reduced inflammation markers in subjects treated with triazole derivatives compared to control groups .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of several triazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Cancer Cell Line Studies

In vitro studies on cancer cell lines treated with triazole derivatives showed significant reductions in cell viability and marked increases in apoptosis markers. These findings support the potential application of these compounds in cancer therapeutics .

Inflammation Models

Animal models treated with triazole derivatives demonstrated reduced inflammation markers compared to control groups, indicating a promising avenue for further research into their anti-inflammatory capabilities .

Q & A

Q. Resolution Strategy :

  • Conduct Design of Experiments (DoE) to isolate variables (e.g., solvent vs. temperature).
  • Use in-situ FTIR or Raman spectroscopy to track intermediate stability .
  • Compare kinetic profiles under inert (N2) vs. ambient conditions to rule out oxidative side reactions .

Advanced: What are the stability profiles under varying pH and temperature?

The compound is stable in neutral buffers (pH 6–8) but degrades under acidic (pH <3) or alkaline (pH >10) conditions, forming sulfoxide byproducts . Thermal stability studies (TGA/DSC) show decomposition >200°C, with accelerated degradation at 60°C in aqueous solutions .

Q. Methodological Approach :

  • Perform forced degradation studies (e.g., 0.1M HCl/NaOH, 3% H2O2) for 24–72 hours.
  • Analyze degradation products via LC-MS/MS to identify cleavage pathways (e.g., thioether oxidation) .

Advanced: How to design biological assays targeting this compound’s pharmacophore?

The triazolo-pyridazine core and 4-methylpiperidinyl group suggest kinase or GPCR modulation .

Q. Assay Design :

  • In vitro enzyme inhibition : Test against kinases (e.g., JAK2) at 1–10 µM concentrations using ADP-Glo™ assays .
  • Cellular uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization in cancer cell lines .
  • Molecular docking : Align with homology models of target receptors (e.g., serotonin 5-HT6) using AutoDock Vina .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling aerosols .
  • Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .

Note : The compound is classified as acutely toxic (Oral LD50: 300 mg/kg in rats) and may cause respiratory irritation .

Advanced: What mechanistic insights exist for its triazolo-pyridazine ring formation?

The ring closure likely proceeds via oxidative cyclization of hydrazine intermediates. demonstrates sodium hypochlorite-mediated oxidation in ethanol, yielding 73% isolated product . Competing pathways (e.g., DDQ or CrO3 oxidation) may form byproducts; monitor reaction progress via HPLC to optimize selectivity .

Advanced: How to characterize decomposition products during storage?

  • GC-MS : Identify volatile byproducts (e.g., methoxyphenyl derivatives) after derivatization with BSTFA .
  • XRD : Analyze crystalline degradation residues to confirm sulfone or hydrolyzed thioether species .

Storage Recommendation : Store at -20°C under argon in amber vials to minimize photolytic/oxidative degradation .

Basic: What solvents and catalysts improve yield in nucleophilic substitutions?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolate intermediates .
  • Catalysts : CuI (5 mol%) accelerates SNAr reactions with aryl halides, achieving >80% yield .

Q. Optimization Table :

StepSolventCatalystYield (%)Reference
Thioether FormationDMFCuI85
CyclizationEthanolNaOCl73

Advanced: How to resolve spectral overlaps in NMR analysis?

Use 2D NMR (HSQC, HMBC) to differentiate methoxyphenyl (δ 3.8 ppm) and piperidinyl (δ 1.2–2.5 ppm) signals. For example, HMBC correlations between the triazolo C-6 and thioether sulfur confirm connectivity .

Pro Tip : Employ cryoprobes to enhance sensitivity for low-concentration intermediates .

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